molecular formula C24H27NO4 B2400234 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid CAS No. 2305255-17-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid

Cat. No.: B2400234
CAS No.: 2305255-17-6
M. Wt: 393.483
InChI Key: RYIJWVQATDTXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The Fmoc group is a protective group for amines in peptide synthesis, and it can be removed under mild basic conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The Fmoc group is attached to one of the nitrogen’s hydrogen atoms, and the acetic acid moiety is attached to a carbon atom on the piperidine ring .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amine . This allows the amino acid to react with the next amino acid in the sequence. The exact reactions this compound would undergo would depend on the conditions and the other compounds present.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of this compound, is utilized for protecting hydroxy-groups in various chemical syntheses. It can be conveniently removed while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Hydroxamic Acids

This compound is instrumental in synthesizing structurally diverse N-substituted hydroxamic acids, a process involving efficient condensation with phenoxymethyl polystyrene (Mellor & Chan, 1997).

Oligomer Synthesis

It has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, contributing significantly to the field of oligomer chemistry (Gregar & Gervay-Hague, 2004).

Facilitating Solid-Phase Peptide Synthesis

The compound plays a role in solid-phase peptide synthesis, especially as a precursor for C-terminal amide and as a cleavage reagent (Funakoshi et al., 1988).

Development of Environmentally Sensitive Fluorophores

It's used in creating environmentally sensitive fluorophores, offering advantages like short reaction times, excellent yields, and facilitating the formation of C–C and C–N bonds (Hussein et al., 2019).

Structural Analysis of Protected Amino Acids

This compound aids in understanding the structure of fluoren-9-ylmethoxycarbonyl-protected amino acids, leading to insights into their conformation and bonding (Yamada et al., 2009).

Understanding Conformational Equilibria

Research involving derivatives of this compound has enhanced the understanding of conformational equilibria in organic molecules (Nishida et al., 1988).

Mechanism of Action

As a derivative of an Fmoc-protected amino acid, this compound doesn’t have a biological mechanism of action per se. Instead, its role is in the chemical synthesis of peptides. The Fmoc group protects the amine of the amino acid during synthesis, preventing it from reacting until the appropriate step .

Future Directions

The use of Fmoc-protected amino acids is a well-established technique in peptide synthesis . Future research may focus on developing more efficient synthesis methods, improving the properties of the peptides produced, or exploring new applications for these peptides.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-24(2)15-25(12-11-16(24)13-22(26)27)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIJWVQATDTXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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